molecular formula C48H54N6O4 B570054 Hydroquinidine 1,4-phthalazinediyl ether mixture CAS No. 148618-32-0

Hydroquinidine 1,4-phthalazinediyl ether mixture

Cat. No. B570054
M. Wt: 778.998
InChI Key: YUCBLVFHJWOYDN-SOBQURILSA-N
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Description

Hydroquinidine 1,4-phthalazinediyl diether, also known as (DHQD)2PHAL, is a chiral catalyst and ligand . It has an empirical formula of C48H54N6O4 and a molecular weight of 778.98 .


Molecular Structure Analysis

The molecular structure of Hydroquinidine 1,4-phthalazinediyl ether mixture is represented by the formula C48H54N6O4 . The InChI string representation of the molecule is 1S/C48H54N6O4/c1-5-29-27-53-21-17-31 (29)23-43 (53)45 (35-15-19-49-41-13-11-33 (55-3)25-39 (35)41)57-47-37-9-7-8-10-38 (37)48 (52-51-47)58-46 (44-24-32-18-22-54 (44)28-30 (32)6-2)36-16-20-50-42-14-12-34 (56-4)26-40 (36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31-,32-,43+,44+,45-,46-/m0/s1 .

Scientific Research Applications

Enantiodivergence in Chemical Reactions

  • Hydroquinidine 1,4-phthalazinediyl diether is used in solvent-controlled enantiodivergence, as seen in the chlorocyclization of unsaturated carbamates. This process is influenced by the solvent's entropy-enthalpy balance, demonstrating its role in selective pathways (Garzan et al., 2013).

Asymmetric Brominative and Chlorinative Dearomatization

  • The compound is a catalyst in the asymmetric brominative dearomatization reaction of benzofuran derivatives, leading to the creation of brominated spiro[benzofuran-2,5'-oxazoles] with high enantioselectivity (Liang et al., 2018).
  • Similarly, it catalyzes the chlorinative dearomatization reaction of benzofuran derivatives, yielding chlorinated spiro[benzofuran-2,5′-oxazole]s (Liang et al., 2016).

Enantioselective Chlorocyclization

  • It has been employed in the enantioselective chlorocyclization of olefinic amides, producing chiral chloro-substituted isobenzofuran-1(3H)-imine derivatives (Zhou et al., 2018).

Role in Photocatalysis and Molecular Switching

  • The compound is involved in photocatalysis and molecular switching, as demonstrated in a study involving a bistable donor-acceptor [2]catenane, showcasing its potential in switchable molecular systems (Grunder et al., 2013).

Asymmetric N-Allylic Alkylation and Catalytic Reactions

  • It catalyzes the asymmetric N-allylic alkylation of indoles, indicating its versatility in creating enantioselective compounds (Cui et al., 2009).
  • Used in osmium-catalyzed dihydroxylations, it assists in yielding racemic or enantioenriched diols, showcasing its role in catalytic reactions (Blumberg & Martin, 2020).

Synthesis of Polymeric Materials

  • Its derivatives are integral in the synthesis of various polymeric materials, such as poly(aryl ether ketone)s, indicating its significance in the field of polymer chemistry (Sun et al., 2007).

Asymmetric Oxidation of Sulfides

  • It acts as a chiral ligand in the asymmetric oxidation of sulfides to sulfoxides, further underlining its utility in asymmetric catalysis (Kantam et al., 2005).

properties

IUPAC Name

4-[(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-1-[(S)-[(2S,4R,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31-,32+,43+,44-,45+,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCBLVFHJWOYDN-SOBQURILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H54N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

779.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AD-mix-beta

CAS RN

148618-32-0
Record name AD-mix Ã?
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